molecular formula C13H11BrO3 B8591515 Methyl 4-bromo-1-methoxy-2-naphthoate CAS No. 5813-38-7

Methyl 4-bromo-1-methoxy-2-naphthoate

Cat. No. B8591515
CAS RN: 5813-38-7
M. Wt: 295.13 g/mol
InChI Key: KXAZHBLGELHTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1-methoxy-2-naphthoate is a useful research compound. Its molecular formula is C13H11BrO3 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-1-methoxy-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-1-methoxy-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5813-38-7

Product Name

Methyl 4-bromo-1-methoxy-2-naphthoate

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 4-bromo-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3

InChI Key

KXAZHBLGELHTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1-hydroxy-2-naphthoic acid (compound 67, 24.7 g, 92.2 mmol), dimethyl sulfate (21.8 mL, 231 mmol), and K2CO3 (31.9 g, 231 mmol) in acetone (200 mL) was refluxed overnight. The solid was filtered, and the filtrate was condensed to give a solid residue, which was recrystallized from EtOAc/hexanes to afford the title compound (21.4 g, 78%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-hydroxy-2-naphthoic acid (see Example 1, 1.63 g, 6.10 mmol) in 35 mL of acetone was added dimethyl sulfate (1.75 mL, 18.3 mmol) and potassium carbonate (2.95 g, 21.4 mmol). The reaction was heated to reflux for 14 hours, cooled to room temperature, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes to provide methyl 4-bromo-1-methoxy-2-naphthoate that gave a proton NMR spectra consistent with theory.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of hydroxynaphthoic acid 18 (24.7 g, 92.2 mmol), dimethyl sulfate (21.8 mL, 231 mmol), and K2CO3 (31.9 g, 231 mmol) in acetone (200 mL) was refluxed overnight. The solid was filtered, and the filtrate was condensed to give a solid residue, which was recrystallized from EtOAc/hexanes to afford the titled compound 19 (21.2 g, 78%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

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